molecular formula C19H25F3N7O6PS2 B12072992 N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5'-(hydrogen P-1H-imidazol-1-ylphosphonate)

Cat. No.: B12072992
M. Wt: 599.5 g/mol
InChI Key: IXGPJWKXXSFTPE-LSCFUAHRSA-N
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Preparation Methods

The preparation of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) involves glycosylation of the compound . The synthetic route typically includes the following steps:

    Glycosylation: The compound undergoes glycosylation to form the desired product.

    Reaction Conditions: Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.

Chemical Reactions Analysis

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions can occur, leading to the formation of different analogs.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its role as an impurity in cangrelor, a P2Y12 inhibitor used in antiplatelet therapy.

    Industry: Utilized in the development and testing of new pharmaceutical compounds.

Mechanism of Action

The mechanism of action of N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) involves its interaction with specific molecular targets and pathways. As an impurity of cangrelor, it may interact with the P2Y12 receptor, inhibiting platelet aggregation and exerting antiplatelet effects .

Comparison with Similar Compounds

N-[2-(methylthio)ethyl]-2-[(3,3,3-trifluoropropyl)thio]-Adenosine 5’-(hydrogen P-1H-imidazol-1-ylphosphonate) can be compared with other similar compounds, such as:

    Cangrelor: A P2Y12 inhibitor used as an antiplatelet drug.

    Other Adenosine Derivatives: Compounds with similar structures but different functional groups.

Properties

Molecular Formula

C19H25F3N7O6PS2

Molecular Weight

599.5 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(2-methylsulfanylethylamino)-2-(3,3,3-trifluoropropylsulfanyl)purin-9-yl]oxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid

InChI

InChI=1S/C19H25F3N7O6PS2/c1-37-7-4-24-15-12-16(27-18(26-15)38-6-2-19(20,21)22)29(10-25-12)17-14(31)13(30)11(35-17)8-34-36(32,33)28-5-3-23-9-28/h3,5,9-11,13-14,17,30-31H,2,4,6-8H2,1H3,(H,32,33)(H,24,26,27)/t11-,13-,14-,17-/m1/s1

InChI Key

IXGPJWKXXSFTPE-LSCFUAHRSA-N

Isomeric SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(N4C=CN=C4)O)O)O

Canonical SMILES

CSCCNC1=C2C(=NC(=N1)SCCC(F)(F)F)N(C=N2)C3C(C(C(O3)COP(=O)(N4C=CN=C4)O)O)O

Origin of Product

United States

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